

# An In-Depth Technical Guide to YM-430 (CAS Number: 153192-22-4)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**YM-430**, with the Chemical Abstracts Service (CAS) number 153192-22-4, is a novel small molecule that has demonstrated significant potential in cardiovascular research. It is characterized by its dual-action mechanism as both a β1 adrenergic receptor antagonist and a calcium channel blocker. This unique pharmacological profile suggests its therapeutic utility in conditions such as angina pectoris and hypertension, where both of these mechanisms of action are beneficial. This technical guide provides a comprehensive overview of the available scientific data on **YM-430**, including its chemical properties, mechanism of action, and key experimental findings. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for cited studies.

## **Chemical and Physical Properties**

**YM-430** is a complex organic molecule with the following properties:



| Property          | Value                                                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 153192-22-4                                                                                                                         |
| Molecular Formula | C29H35N3O8                                                                                                                          |
| Molecular Weight  | 553.61 g/mol                                                                                                                        |
| IUPAC Name        | 3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Note: Specific data regarding solubility, melting point, and other physical constants are not readily available in the public domain.

### **Mechanism of Action**

**YM-430** exerts its pharmacological effects through a dual antagonism of  $\beta 1$  adrenergic receptors and L-type calcium channels.

## **β1 Adrenergic Receptor Antagonism**

As a  $\beta1$  adrenergic receptor antagonist, **YM-430** competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to  $\beta1$  receptors, which are predominantly located in cardiac tissue. This antagonism leads to a reduction in the downstream signaling cascade mediated by adenylyl cyclase and cyclic AMP (cAMP), resulting in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and lower blood pressure.

## **Calcium Channel Antagonism**

**YM-430** also functions as a calcium channel blocker, specifically targeting L-type calcium channels. These channels are crucial for the influx of calcium ions into vascular smooth muscle cells and cardiomyocytes. By blocking these channels, **YM-430** inhibits calcium-dependent vasoconstriction, leading to vasodilation and a subsequent reduction in peripheral resistance and blood pressure. In cardiac muscle, this action contributes to the negative inotropic effect.



The combined effects of  $\beta 1$  adrenergic receptor and calcium channel blockade make **YM-430** a potent agent for reducing myocardial oxygen demand and increasing coronary blood flow, the primary goals in the management of angina.

## **Preclinical Data**

Several key preclinical studies have evaluated the efficacy of **YM-430** in various experimental models.

In Vitro Efficacy

| Experiment                          | Model                           | Parameter | Result     |
|-------------------------------------|---------------------------------|-----------|------------|
| Inhibition of Rhythmic Contractions | Isolated Dog Coronary<br>Artery | IC50      | 59.2 nM[1] |

In Vivo Efficacy

| Experiment                              | Model             | Parameter | Result               |
|-----------------------------------------|-------------------|-----------|----------------------|
| Inhibition of ST-<br>Segment Depression | Anesthetized Rats | IC50      | 36.6 mg/kg (oral)[1] |
| Cardiovascular<br>Hemodynamics          | Anesthetized Dogs | Various   | See Table 3          |

## **Cardiovascular Hemodynamic Effects in Anesthetized**

**Dogs** 

| <b>D</b> 003                |                                         |
|-----------------------------|-----------------------------------------|
| Parameter                   | Effect of YM-430 (0.01-0.3 mg/kg, i.v.) |
| Mean Blood Pressure         | Dose-dependent decrease[2]              |
| Total Peripheral Resistance | Dose-dependent decrease[2]              |
| Heart Rate                  | No significant increase[2]              |
| Coronary Artery Blood Flow  | Increased[2]                            |
| Vertebral Artery Blood Flow | Increased[2]                            |
|                             |                                         |



Note: Specific binding affinity data (Ki values) for **YM-430** to  $\beta1$  adrenergic receptors and L-type calcium channels, as well as detailed pharmacokinetic (ADME) data, are not currently available in the public literature.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide, constructed from available information and general pharmacological practices.

# Inhibition of 3,4-Diaminopyridine-Induced Rhythmic Contractions in Isolated Dog Coronary Artery

Objective: To determine the in vitro potency of **YM-430** in relaxing coronary artery smooth muscle.

#### Methodology:

- Tissue Preparation: A healthy adult mongrel dog is euthanized, and the heart is immediately excised. The left circumflex coronary artery is dissected and cleaned of adherent tissue. The artery is then cut into rings of 3-4 mm in length.
- Apparatus Setup: The arterial rings are mounted in a 20-mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a 95% O<sub>2</sub> / 5% CO<sub>2</sub> gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
- Equilibration: The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, the bathing solution is replaced every 15-20 minutes.
- Induction of Rhythmic Contractions: After equilibration, 3,4-diaminopyridine (3,4-DAP) is added to the organ bath at a final concentration of 1 mM to induce stable rhythmic contractions.
- Drug Administration: Once stable rhythmic contractions are established, cumulative concentrations of **YM-430** (e.g., 1 nM to 10  $\mu$ M) are added to the bath. The inhibitory effect on the amplitude of the rhythmic contractions is recorded.



Data Analysis: The concentration of YM-430 that produces a 50% inhibition of the 3,4-DAP-induced contractions (IC<sub>50</sub>) is calculated using a dose-response curve.

# Inhibition of Arginine Vasopressin-Induced ST-Segment Depression in Anesthetized Rats

Objective: To assess the in vivo efficacy of YM-430 in a model of myocardial ischemia.

#### Methodology:

- Animal Preparation: Male Wistar rats (250-300 g) are anesthetized with an appropriate
  anesthetic (e.g., sodium pentobarbital). The trachea is cannulated to ensure a patent airway.
  A femoral vein is cannulated for drug administration, and a femoral artery is cannulated for
  blood pressure monitoring.
- ECG Monitoring: Standard limb leads for electrocardiogram (ECG) recording are attached to the rat to monitor cardiac electrical activity. The ST-segment of the ECG is continuously monitored.
- Induction of Myocardial Ischemia: Arginine vasopressin is administered intravenously at a dose known to induce significant ST-segment depression, indicative of myocardial ischemia.
- Drug Administration: YM-430 is administered orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg) at a set time point before the vasopressin challenge. A vehicle control group is also included.
- Data Collection: The magnitude of the ST-segment depression is measured before and after the vasopressin challenge in all groups.
- Data Analysis: The dose of **YM-430** that causes a 50% reduction in the vasopressin-induced ST-segment depression (IC<sub>50</sub>) is determined.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of **YM-430** and a general experimental workflow.





Click to download full resolution via product page

Caption: Dual mechanism of YM-430 action.





Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of YM-430.

## Conclusion



YM-430 is a promising cardiovascular agent with a unique dual mechanism of action, effectively targeting both  $\beta1$  adrenergic receptors and L-type calcium channels. Preclinical data demonstrate its potential as an antianginal and antihypertensive agent. Further research is warranted to fully elucidate its pharmacokinetic profile, binding affinities, and to translate these promising preclinical findings into clinical applications. This technical guide summarizes the currently available data to aid researchers and drug development professionals in their evaluation of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to YM-430 (CAS Number: 153192-22-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832601#ym-430-cas-number-153192-22-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com